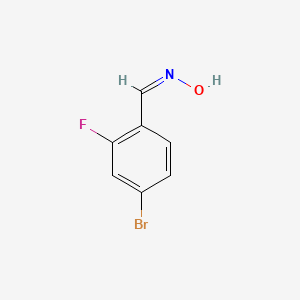

4-Bromo-2-fluorobenzaldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

901309-00-0 |

|---|---|

Molecular Formula |

C7H5BrFNO |

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChI Key |

DHBUKMPUUDCJTH-WMZJFQQLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=NO |

Origin of Product |

United States |

Contextualization Within the Broader Framework of Benzaldoxime Chemistry

Benzaldoximes are a class of organic compounds derived from the condensation of benzaldehyde (B42025) with hydroxylamine (B1172632). They are characterized by the presence of a C=N-OH functional group, which imparts a range of chemical reactivities. These compounds and their derivatives have been the subject of extensive research due to their diverse applications in areas such as medicinal chemistry, materials science, and as ligands in coordination chemistry. The reactivity of the oxime group, including its ability to undergo rearrangements like the Beckmann rearrangement to form amides, and its conversion to nitriles, underscores its importance in synthetic organic chemistry. rsc.org

The introduction of halogen substituents onto the benzene (B151609) ring of benzaldoxime (B1666162) significantly modifies its electronic properties and reactivity. Halogens, being electron-withdrawing groups, can influence the acidity of the oxime proton, the stability of the C=N bond, and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. This modulation of reactivity is a key reason for the growing interest in halogenated benzaldoximes.

Strategic Significance of Halogenated Benzaldoximes As Synthetic Intermediates

Halogenated organic compounds are of paramount importance in synthetic chemistry, serving as versatile precursors for the construction of a wide array of organic molecules. manchester.ac.uk The presence of halogen atoms provides a handle for various chemical transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. researchgate.netacs.org

Specifically, halogenated benzaldoximes are valuable intermediates for several reasons:

Site-Selective Functionalization: The halogen atoms can direct further substitution reactions on the aromatic ring to specific positions.

Modulation of Biological Activity: The incorporation of halogens into a molecule can significantly impact its biological properties, a strategy widely employed in drug discovery. manchester.ac.uk

Precursors to Heterocyclic Compounds: Halogenated benzaldoximes can be used in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

The strategic placement of both a bromine and a fluorine atom in 4-Bromo-2-fluorobenzaldoxime (B1597559) offers distinct advantages. The bromine atom is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final products.

Overview of Research Domains Associated with 4 Bromo 2 Fluorobenzaldoxime

Conventional synthetic routes to this compound

Traditional methods for synthesizing this compound rely on well-established organic reactions, including the oximation of aldehydes and regioselective electrophilic aromatic substitution.

The conversion of an aldehyde to an aldoxime is a fundamental reaction in organic chemistry. The most common and conventional method involves the reaction of 4-Bromo-2-fluorobenzaldehyde with hydroxylamine (B1172632) or one of its salts, typically hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

To drive the reaction to completion and neutralize the hydrochloric acid liberated when using hydroxylamine hydrochloride, a base is typically added. Common bases for this purpose include pyridine (B92270) (which can also serve as the solvent), sodium acetate, or sodium carbonate. The choice of solvent and base depends on the substrate's reactivity and solubility. While specific reaction conditions for the oximation of 4-Bromo-2-fluorobenzaldehyde are not extensively detailed in publicly available literature, the general protocol is highly reliable for a wide range of aromatic aldehydes. evitachem.com

Table 1: Typical Reagents for Conventional Aldehyde Oximation

| Reagent | Role | Common Solvents |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Source of hydroxylamine | Ethanol, Water, Pyridine |

| Sodium Acetate (CH₃COONa) | Base (HCl scavenger) | Ethanol/Water |

| Pyridine (C₅H₅N) | Base and/or Solvent | Pyridine |

| Sodium Carbonate (Na₂CO₃) | Base | Water, Ethanol |

The reaction conditions, such as temperature and reaction time, must be controlled to ensure complete conversion and minimize side reactions. evitachem.com

The primary precursor for the target oxime is 4-Bromo-2-fluorobenzaldehyde. Its synthesis presents a challenge in regioselectivity. The starting material, 2-fluorobenzaldehyde (B47322), has two activating ortho, para-directing fluorine atom and a deactivating, meta-directing aldehyde group. This can lead to a mixture of products upon electrophilic bromination. To overcome this, specific strategies are employed.

One effective strategy involves starting with a precursor where the regiochemistry is already established. A documented route utilizes 1,4-dibromo-2-fluorobenzene (B72686). google.com In this method, a selective metal-halogen exchange is performed, followed by formylation (introduction of the -CHO group) to yield 4-Bromo-2-fluorobenzaldehyde with high selectivity. google.com For instance, reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride followed by formylation with dimethylformamide (DMF) can produce the desired aldehyde in good yield. google.com

Another approach involves the bromination of 2-fluoroaniline, where the strongly activating and ortho-para directing amino group dictates the position of bromination. The resulting 4-bromo-2-fluoroaniline (B1266173) can then be converted to the target aldehyde via a Sandmeyer-type reaction, though this involves multiple steps. chemicalbook.com

Direct bromination of 2-fluorobenzaldehyde precursors using reagents like N-bromosuccinimide (NBS) or bromine with a catalyst is also a conventional approach, though achieving high regioselectivity for the desired 4-bromo isomer can be difficult without careful optimization of reaction conditions. evitachem.com

Table 2: Selected Conventional Routes to 4-Bromo-2-fluorobenzaldehyde

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 1,4-dibromo-2-fluorobenzene | 1. Isopropyl magnesium chloride 2. Dimethylformamide (DMF) | 4-Bromo-2-fluorobenzaldehyde | 74% | google.com |

| 2-fluoroaniline | 1. N-bromosuccinimide 2. Diazotization reagents 3. Formylation reagents | 4-Bromo-2-fluorobenzaldehyde | (Multi-step) | chemicalbook.com |

Advanced and Green Chemistry approaches for this compound synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and safety. These principles have been applied to the synthesis of this compound and its precursors through catalytic methods, sustainable protocols, and flow chemistry.

Catalysis offers a path to more efficient reactions by reducing waste, energy consumption, and the need for stoichiometric reagents. For the synthesis of the aldehyde precursor, a cobalt-catalyzed aerobic oxidation of 2-fluoro-4-bromotoluene to 4-bromo-2-fluorobenzoic acid has been reported as a "Green chemistry" approach. chemicalbook.com This benzoic acid can then be reduced to the target aldehyde.

For the oximation step itself, a highly efficient catalytic method has been developed using bismuth(III) oxide (Bi₂O₃) as a catalyst. nih.gov This method allows for the conversion of various aldehydes to their corresponding oximes by simply grinding the reactants (aldehyde, hydroxylamine hydrochloride, and Bi₂O₃) together at room temperature without any solvent. nih.gov This process is rapid, with reactions often completing in minutes, and produces excellent yields. nih.gov

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate volatile organic compounds (VOCs) that are often hazardous and polluting. jst.go.jp

The aforementioned Bi₂O₃-catalyzed oximation is a prime example of a solvent-free protocol. nih.gov This "grindstone chemistry" approach is environmentally benign and simplifies product work-up, as the catalyst can often be recovered and reused. nih.gov

For the synthesis of the aldehyde precursor, solvent-free aerobic oxidation of the corresponding alcohol (4-bromo-2-fluorobenzyl alcohol) represents a sustainable alternative to traditional methods that use stoichiometric, often toxic, heavy-metal oxidants like chromium reagents. jst.go.jpmdpi.comrsc.org Heterogeneous catalysts, such as ruthenium-on-carbon (Ru/C), have been shown to be effective for the solvent-free oxidation of various alcohols to aldehydes using air or oxygen as the ultimate oxidant. jst.go.jpmdpi.com

Table 3: Green Chemistry Approaches in the Synthesis Pathway

| Reaction Step | Method | Key Features | Reference |

| Precursor Synthesis | Cobalt-catalyzed aerobic oxidation of 2-fluoro-4-bromotoluene | Uses O₂ as oxidant, labeled "Green chemistry" | chemicalbook.com |

| Precursor Synthesis | Ru/C-catalyzed solvent-free alcohol oxidation | Avoids organic solvents and toxic oxidants | jst.go.jp |

| Oximation | Bi₂O₃-catalyzed grinding | Solvent-free, rapid, high yield, room temperature | nih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, scalability, and control over reaction parameters compared to traditional batch processing. nih.gov While a dedicated flow synthesis for this compound has not been specifically reported, the key transformations involved are well-suited to this technology.

Oxidation reactions, often exothermic and requiring careful control, are prime candidates for flow chemistry. vapourtec.com The synthesis of the aldehyde precursor via oxidation of 4-bromo-2-fluorobenzyl alcohol could be performed more safely and efficiently in a flow reactor, allowing for precise temperature control and minimizing the risks associated with highly reactive intermediates. nih.gov

Optimization of Synthetic Parameters and Yield Enhancement Strategies

The primary synthesis of this compound involves the condensation reaction between its corresponding aldehyde, 4-bromo-2-fluorobenzaldehyde, and a source of hydroxylamine, typically hydroxylamine hydrochloride. To enhance the efficiency and yield of this transformation, several parameters can be optimized.

Key Synthetic Parameters:

Reaction Medium and Base: The reaction is commonly performed in a polar solvent, such as ethanol, to dissolve the reactants. The presence of a mild base, like sodium acetate, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile to react with the aldehyde.

Temperature: The reaction temperature can influence the rate of both the desired oxime formation and potential side reactions. While many oxime formations proceed efficiently at room temperature, gentle heating may be applied to accelerate the reaction. However, excessive heat should be avoided to prevent degradation of the reactants or products.

Reactant Stoichiometry: The molar ratio of hydroxylamine to the aldehyde is a critical factor. Using a slight excess of hydroxylamine hydrochloride and the base can help drive the reaction to completion.

Sonication: For structurally similar compounds, such as 5-bromo-2-fluorobenzaldehyde (B134332) oxime, the use of ultrasonic irradiation has been shown to be a highly effective strategy for yield enhancement. This technique can significantly reduce reaction times and improve yields by providing the necessary activation energy through acoustic cavitation.

Yield Enhancement Strategies:

Improving the yield of this compound is contingent not only on the oximation reaction itself but also on the efficient synthesis of its precursor, 4-bromo-2-fluorobenzaldehyde. A common route to this aldehyde involves a two-step process starting from 1,4-dibromo-2-fluorobenzene.

Grignard Reaction and Formylation: The process begins with a metal-halogen exchange. Isopropylmagnesium chloride in a solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature (e.g., 0–5°C) selectively replaces one bromine atom to form an aryl magnesium bromide intermediate. This intermediate then reacts with a formylating agent, such as dimethylformamide (DMF), to produce 4-bromo-2-fluorobenzaldehyde.

Purification: Purification of the intermediate aldehyde by crystallization is a key step to ensure a high-purity starting material for the subsequent oximation, which in turn leads to a higher yield of the final oxime product.

A comparative table of synthetic parameters for the oximation of substituted benzaldehydes is presented below, drawing on general knowledge of this reaction type.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Ethanol/Water | Methanol | Pyridine |

| Base | Sodium Acetate | Sodium Hydroxide | None |

| Temperature | Room Temperature | 50°C | Reflux |

| Catalyst | None | Acid Catalyst (e.g., H₂SO₄) | None |

This table represents a general overview of conditions often employed for oxime synthesis. Optimal conditions for this compound would require specific experimental validation.

Mechanistic Insights into the Formation of the Oxime Functionality in this compound

The formation of this compound from 4-bromo-2-fluorobenzaldehyde and hydroxylamine follows a well-established mechanism for oxime formation, which is essentially a nucleophilic addition-elimination reaction at the carbonyl carbon.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This step is generally the rate-determining step and results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov This intermediate is typically unstable and is not isolated.

The subsequent step involves the elimination of a water molecule from the hemiaminal intermediate. This dehydration can be catalyzed by either acid or base. In the presence of a mild base as used in the synthesis, a proton is removed from the nitrogen atom, and the hydroxyl group is subsequently eliminated, leading to the formation of the C=N double bond characteristic of the oxime.

Electronic Effects of Substituents:

The electronic properties of the substituents on the benzaldehyde (B42025) ring play a significant role in the reaction kinetics. In 4-bromo-2-fluorobenzaldehyde, both the bromine and fluorine atoms are electron-withdrawing groups due to their high electronegativity.

Increased Electrophilicity: These electron-withdrawing groups increase the partial positive charge on the carbonyl carbon of the aldehyde. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack by hydroxylamine, which can lead to an increased reaction rate compared to unsubstituted benzaldehyde.

Influence on Intermediates: The stability of the tetrahedral hemiaminal intermediate can also be influenced by these substituents. While electron-withdrawing groups favor the initial nucleophilic attack, they may have a more complex effect on the subsequent dehydration step.

Product studies on other substituted benzaldehyde oximes have shown that electron-accepting substituents on the benzene (B151609) ring can favor the formation of nitriles as byproducts under certain conditions. nih.gov This is proposed to occur via an intermediate iminoyl radical. nih.gov However, under the standard condensation conditions for oxime synthesis, the direct formation of this compound is the overwhelmingly favored pathway.

A summary of the key mechanistic steps is provided in the table below.

| Step | Description | Key Species |

| 1 | Nucleophilic attack of hydroxylamine on the carbonyl carbon. | 4-Bromo-2-fluorobenzaldehyde, Hydroxylamine |

| 2 | Formation of a tetrahedral hemiaminal intermediate. | Hemiaminal Intermediate |

| 3 | Elimination of a water molecule (dehydration). | Hemiaminal Intermediate |

| 4 | Formation of the C=N double bond. | This compound |

Conversion pathways of the oxime functionality

The oxime group in this compound is a hub of chemical reactivity, susceptible to a variety of transformations including rearrangements, reductions, hydrolysis, and derivatization at the oxygen atom.

Beckmann rearrangement and related rearrangements

The Beckmann rearrangement provides a pathway to convert oximes into amides or nitriles. masterorganicchemistry.com For an aldoxime such as this compound, the reaction, typically promoted by acid, involves the protonation of the hydroxyl group to form a good leaving group (water). byjus.com This is followed by the migration of the aryl group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. nih.gov

Depending on the reaction conditions, this intermediate can follow two main pathways:

Formation of an Amide: In the presence of water, the nitrilium ion can be trapped to form an N-substituted amide after tautomerization. masterorganicchemistry.combyjus.com In this case, the product would be 4-Bromo-2-fluoro-N-formylbenzamide.

Formation of a Nitrile: Alternatively, the intermediate can undergo dehydration to yield a nitrile. For this compound, this pathway would produce 4-Bromo-2-fluorobenzonitrile. This is a common outcome for oximes derived from aldehydes. masterorganicchemistry.com The synthesis of paracetamol, for instance, involves a Beckmann rearrangement of a ketoxime as a key step. libretexts.org

The reaction is named after the German chemist Ernst Otto Beckmann. byjus.com Various reagents can facilitate this rearrangement, including strong acids, phosphorus pentachloride, or Vilsmeier-Haack reagents, which can be generated in situ. masterorganicchemistry.comd-nb.info

Reduction reactions of the oxime group

The oxime functionality can be readily reduced to form the corresponding primary amine. This transformation is a valuable method for synthesizing amines from carbonyl compounds via their oxime derivatives. For this compound, reduction of the C=N double bond would yield (4-bromo-2-fluorophenyl)methanamine.

Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal Hydrides: Reagents such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in suitable solvents are effective for reducing oximes to amines.

The specific product can sometimes be controlled by the choice of reagent and reaction conditions. For instance, milder reducing agents or specific catalytic systems can sometimes yield the intermediate hydroxylamine, (4-bromo-2-fluorophenyl)methanolamine.

Hydrolysis and deoximation protocols

Hydrolysis, or deoximation, is the reverse of the oxime formation reaction. It converts the oxime back to its parent aldehyde, 4-Bromo-2-fluorobenzaldehyde, and hydroxylamine. evitachem.comnih.gov This reaction is typically achieved under mild acidic conditions, which catalyze the cleavage of the C=N bond. researchgate.net

The equilibrium can be driven towards the aldehyde by using an excess of water or by adding a "carbonyl scavenger" that reacts with the liberated hydroxylamine, preventing the reverse reaction. This protocol is useful in synthetic routes where the oxime group is used as a protecting group for an aldehyde.

O-alkylation and O-acylation reactions of this compound

The hydroxyl group of the oxime is nucleophilic and can react with electrophiles in O-alkylation and O-acylation reactions. These reactions produce oxime ethers and esters, respectively.

O-Alkylation: This involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate, in the presence of a base. nih.govclockss.org The base, such as sodium hydride (NaH) or silver carbonate, deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion that then attacks the alkylating agent. nih.govclockss.org This results in the formation of an O-alkyl oxime ether.

O-Acylation: In a similar fashion, reacting the oxime with an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine) yields an O-acyl oxime ester. The O-acylated oxime can also serve as an activated intermediate for the Beckmann rearrangement under neutral or thermal conditions. masterorganicchemistry.com

Reactions involving the aromatic ring system of this compound

The presence of a bromine atom on the aromatic ring opens up a vast and powerful area of chemistry, primarily involving palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position, making this compound a valuable building block for more complex molecules.

Cross-coupling reactions at the bromo substituent (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. libretexts.orgfishersci.co.uk this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net This reaction is fundamental in the synthesis of biaryl compounds and conjugated systems. libretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-fluorobenzaldoxime |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-(4-Methoxyphenyl)-2-fluorobenzaldoxime |

This table is illustrative of potential reactions based on established Suzuki-Miyaura methodology.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would install an alkyne substituent at the C4 position of the aromatic ring. The reaction is valued for its mild conditions and is used to create conjugated enynes and arylalkynes. wikipedia.orgrsc.org

Table 2: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Product |

|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-fluorobenzaldoxime |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, piperidine | 4-((Trimethylsilyl)ethynyl)-2-fluorobenzaldoxime |

This table is illustrative of potential reactions based on established Sonogashira methodology. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction allows for the introduction of primary or secondary amines at the C4 position, replacing the bromine atom. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under relatively mild conditions. wikipedia.orgresearchgate.net

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Product |

|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Morpholin-4-yl)-2-fluorobenzaldoxime |

| Aniline | Pd(OAc)₂, tBuDavePhos, K₃PO₄ | 4-(Phenylamino)-2-fluorobenzaldoxime |

This table is illustrative of potential reactions based on established Buchwald-Hartwig methodology.

Nucleophilic Aromatic Substitution at the Fluoro Substituent

The presence of both a fluorine and a bromine atom on the aromatic ring of this compound presents interesting possibilities for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile displaces a leaving group on an aromatic ring. This process is notably facilitated by the presence of electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the fluoro group is generally the more likely site for nucleophilic attack compared to the bromo substituent. This is a common trend in nucleophilic aromatic substitution, where the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This order is counterintuitive based on bond strength but is explained by the rate-determining step of the reaction. The first step, the nucleophilic attack to form the Meisenheimer complex, is usually the slowest step. masterorganicchemistry.com The high electronegativity of fluorine strongly stabilizes the intermediate carbanion, thereby accelerating the reaction rate. masterorganicchemistry.com

The oxime functional group (-CH=NOH), along with the bromine atom, acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack. The substitution of the fluoro group can be achieved with a variety of nucleophiles, such as amines, alcohols, and thiols, often under relatively mild conditions. For instance, reactions of similar 4-substituted-2-fluorobenzonitriles with ketone oxime anions have been shown to proceed via nucleophilic aromatic substitution to yield the corresponding aryloximes. chemsrc.com

| Reactant Class | Nucleophile Example | Potential Product Structure |

| Amines | Dimethylamine | 4-Bromo-2-(dimethylamino)benzaldoxime |

| Alcohols | Sodium Methoxide | 4-Bromo-2-methoxybenzaldoxime |

| Thiols | Sodium Thiophenolate | 4-Bromo-2-(phenylthio)benzaldoxime |

This table illustrates potential SNAr reactions based on established principles of nucleophilic aromatic substitution on activated aryl fluorides.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In this compound, we must consider the directing effects of the fluoro, bromo, and aldoxime groups.

Fluoro and Bromo Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. libretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at these positions. libretexts.org

Aldoxime Group (-CH=NOH): The aldoxime group is generally considered to be a deactivating, meta-directing group. Its electron-withdrawing nature reduces the electron density of the aromatic ring, and it directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon.

Given the substitution pattern of this compound, the positions open for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

-F at C2: Directs ortho (C3) and para (C5).

-Br at C4: Directs ortho (C3, C5).

-CH=NOH at C1: Directs meta (C3, C5).

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-2-fluoro-3-nitrobenzaldoxime and 4-Bromo-2-fluoro-5-nitrobenzaldoxime |

| Bromination | Br₂/FeBr₃ | 3,4-Dibromo-2-fluorobenzaldoxime and 4,5-Dibromo-2-fluorobenzaldoxime |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Likely unreactive due to strong deactivation of the ring |

This table outlines the predicted outcomes of common electrophilic aromatic substitution reactions.

Cycloaddition and Condensation Reactions Utilizing this compound

The oxime functionality of this compound is a versatile functional group that can participate in a variety of cycloaddition and condensation reactions. evitachem.comcymitquimica.com These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures, particularly heterocyclic systems.

Formation of Heterocycles Involving the Oxime Functionality

Oximes can act as building blocks for the synthesis of various nitrogen- and oxygen-containing heterocycles. The reactivity of the C=N double bond and the hydroxyl group of the oxime are key to these transformations.

One common reaction is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. libretexts.org Aldoximes can be converted into nitrile oxides in situ, which are 1,3-dipoles. These can then react with dipolarophiles, such as alkenes or alkynes, to form five-membered heterocycles like isoxazolines or isoxazoles, respectively. The synthesis of these heterocycles is a powerful tool in medicinal chemistry.

Another important reaction is the Beckmann rearrangement, where an oxime is treated with an acid to form an amide. While not a cycloaddition, this rearrangement is a critical transformation of oximes. thermofisher.com

Furthermore, the oxime nitrogen can act as a nucleophile in condensation reactions. For example, it can react with electrophilic reagents to initiate cyclization pathways. The specific products formed would depend on the nature of the reaction partner and the conditions employed.

| Reaction Type | Reactant | Resulting Heterocycle |

| [3+2] Cycloaddition (via nitrile oxide) | Alkene (e.g., styrene) | Isoxazoline (B3343090) |

| [3+2] Cycloaddition (via nitrile oxide) | Alkyne (e.g., phenylacetylene) | Isoxazole |

| Condensation/Cyclization | α,β-Unsaturated ketone | Pyridine derivative |

This table summarizes potential heterocyclic systems that can be synthesized from the oxime functionality of this compound.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govresearchgate.net The use of MCRs is a cornerstone of green chemistry and is widely applied in the generation of compound libraries for drug discovery. nih.gov

This compound can potentially serve as a key component in various MCRs. The aldehyde-derived oxime can participate in reactions where an aldehyde is a required starting material, although its reactivity might be different. For example, in a variation of the Ugi or Passerini reactions, which are classic MCRs, the oxime could potentially be involved. rsc.org

Given the structural features of this compound, it could be incorporated into MCRs designed for the synthesis of complex heterocyclic structures. For instance, a reaction involving the oxime, an isocyanide, and another component could lead to novel heterocyclic scaffolds. The development of new MCRs is an active area of research, and the use of functionalized building blocks like this compound is crucial for creating molecular diversity. frontiersin.orgchemrxiv.org

Radical Reactions and Photochemistry of this compound

The presence of a carbon-bromine bond and an aromatic system in this compound suggests that it can undergo radical and photochemical reactions. These reactions are typically initiated by heat or light, often in the presence of a radical initiator. lumenlearning.com

Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com The C-Br bond is weaker than the C-F and C-H bonds on the aromatic ring, making it the most likely site for homolytic cleavage to form an aryl radical. This aryl radical could then participate in various radical-mediated transformations, such as coupling reactions or additions to double bonds. For example, under certain conditions, the bromine atom could be replaced by another group through a radical mechanism.

The photochemistry of aromatic compounds is a vast field. Upon absorption of light, this compound would be promoted to an excited state. researchoutreach.org This excited molecule can then undergo a number of processes, including intersystem crossing to a triplet state, or it could directly react. The presence of the nitro group in related compounds like 4-(2-nitrophenyl)-1,4-dihydropyridines has been shown to lead to intramolecular electron transfer upon photoexcitation, initiating further reactions. nih.gov A similar process could be envisioned for this compound, where the excited aromatic ring interacts with the oxime functionality. The bromine atom can also influence the photochemical behavior, as aryl bromides are known to undergo photolytic cleavage of the C-Br bond to form radicals.

| Reaction Type | Initiator | Potential Transformation |

| Radical Debromination | Radical initiator (e.g., AIBN), H-donor | Replacement of Br with H |

| Photochemical Cleavage | UV light | Formation of an aryl radical |

| Photo-induced Rearrangement | UV light | Isomerization or rearrangement of the oxime group |

This table presents plausible radical and photochemical reactions involving this compound.

Strategic Applications of 4 Bromo 2 Fluorobenzaldoxime in Target Oriented Synthesis

Role as a Key Building Block in the Synthesis of Nitrogen-Containing Heterocycles

4-Bromo-2-fluorobenzaldoxime (B1597559) serves as a pivotal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. The oxime functionality is particularly amenable to cycloaddition reactions, providing a powerful tool for the construction of five-membered rings.

One of the most prominent applications is in the 1,3-dipolar cycloaddition reaction to form isoxazolines. The oxime can be readily converted in situ to the corresponding nitrile oxide, which then reacts with a dipolarophile, such as an alkene, to yield the isoxazoline (B3343090) ring system. This reaction is highly valuable for its ability to create multiple stereocenters in a single step with a high degree of regioselectivity and stereoselectivity. The resulting isoxazoline derivatives are not only biologically active in their own right but also serve as versatile intermediates for further chemical transformations.

Beyond isoxazolines, the strategic placement of the bromo and fluoro substituents on the benzaldoxime (B1666162) core allows for a diverse range of cyclization strategies to access other important heterocyclic systems. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and reactivity of the aromatic ring, guiding the regiochemical outcome of cyclization reactions. This enables the synthesis of a variety of heterocyclic frameworks, including but not limited to:

Isoxazoles: Through oxidation of the initially formed isoxazoline ring.

Pyrazoles: Via reactions involving hydrazine (B178648) derivatives.

Triazoles: By employing azide-containing reagents.

Oxadiazoles: Through cyclization reactions with appropriate coupling partners.

The ability to construct such a diverse array of heterocycles underscores the importance of this compound as a fundamental building block in synthetic and medicinal chemistry.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound make it an ideal starting material for the synthesis of advanced pharmaceutical intermediates and complex active pharmaceutical ingredient (API) scaffolds.

Synthesis of Specific Active Pharmaceutical Ingredient Scaffolds

The halogenated phenyl ring of this compound is a common feature in many pharmaceutical agents. The presence of both bromine and fluorine offers distinct advantages in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa. The bromine atom provides a handle for further functionalization through reactions like Suzuki, Heck, and Sonogashira cross-couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This dual functionality makes this compound a valuable precursor for the synthesis of scaffolds found in a range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. nbinno.com

Methodologies for Constructing Complex Molecular Architectures

The strategic positioning of the reactive sites in this compound facilitates the development of elegant and efficient methodologies for the construction of complex molecular architectures. The oxime group can be transformed into a variety of other functional groups, or it can direct the formation of intricate ring systems.

For example, the oxime can be reduced to an amine, which can then participate in the formation of larger heterocyclic systems like benzodiazepines or quinazolines. Alternatively, the oxime can be subjected to rearrangement reactions, such as the Beckmann rearrangement, to yield amides, which are key functional groups in many pharmaceuticals.

The combination of cycloaddition reactions, cross-coupling chemistry, and functional group transformations, all originating from the versatile this compound scaffold, provides synthetic chemists with a powerful toolkit for building complex and biologically relevant molecules.

Utilization in the Preparation of Agrochemical Compounds

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. nbinno.com The halogenated aromatic core is a key component in many modern herbicides, insecticides, and fungicides. The introduction of fluorine and bromine atoms can significantly enhance the biological activity and selectivity of these compounds.

The isoxazoline scaffold, readily accessible from this compound, is a well-established pharmacophore in the agrochemical industry, with several commercial insecticides containing this heterocyclic core. The specific substitution pattern of this compound allows for the fine-tuning of the properties of these agrochemicals to optimize their efficacy against target pests while minimizing their impact on non-target organisms and the environment.

Application in the Synthesis of Functional Materials and Specialty Chemicals

The unique electronic properties conferred by the bromo and fluoro substituents make this compound and its derivatives attractive building blocks for the synthesis of functional materials and specialty chemicals.

In the field of organic light-emitting diodes (OLEDs) , fluorinated aromatic compounds are often used as intermediates for the synthesis of host and emitter materials. The fluorine atoms can lower the HOMO and LUMO energy levels of the molecules, leading to improved device efficiency and stability. The bromine atom can be used to introduce other functional groups that can further tune the photophysical properties of the material.

Similarly, in the area of liquid crystals , the introduction of fluorine atoms into the molecular structure can have a profound effect on the mesomorphic properties, such as the clearing point and the dielectric anisotropy. The rigid aromatic core of this compound provides a good foundation for the design of new liquid crystalline materials with tailored properties for display applications.

Derivatization for Probe Molecules and Molecular Tools Development

The reactivity of the bromine atom in this compound makes it an excellent candidate for derivatization to create probe molecules and molecular tools for chemical biology research. The bromine can be readily converted to other functional groups, such as azides or alkynes, which can then be used for bioconjugation reactions via "click chemistry."

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 2 Fluorobenzaldoxime

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment and conformation analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-2-fluorobenzaldoxime (B1597559), a suite of one-dimensional and two-dimensional NMR experiments would provide a wealth of information regarding its chemical environment, connectivity, and spatial arrangement.

Two-dimensional NMR techniques are powerful for resolving complex spectral overlaps and establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show correlations between the aromatic protons, allowing for their unambiguous assignment. For instance, the proton ortho to the fluorine atom would likely show a larger coupling constant to the meta proton compared to the para proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly bonded to heteronuclei, typically ¹³C. This would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the oxime proton to the imine carbon and adjacent aromatic carbons would confirm the connectivity of the oxime group to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons, which is vital for conformational analysis. In the case of this compound, NOESY could be used to establish the stereochemistry of the oxime (E/Z isomerism) by observing correlations between the oxime proton and nearby aromatic protons. For instance, a NOESY correlation between the oxime -OH proton and the proton at the C6 position of the benzene (B151609) ring would suggest an E configuration of the C=N double bond.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| H-C=N | ~8.2 | - | C=N, C1, C2, C6 | OH |

| OH | ~10-12 | - | C=N, C1 | H-C=N, H6 (for E-isomer) |

| H3 | ~7.5 | ~118 | C1, C2, C4, C5 | H4 |

| H5 | ~7.3 | ~128 | C1, C3, C4, C6 | H6 |

| H6 | ~7.8 | ~125 | C1, C2, C4, C5, C=N | H5, OH (for E-isomer) |

| C1 | - | ~125 | - | - |

| C2-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | - | - |

| C3 | - | ~118 | - | - |

| C4-Br | - | ~120 | - | - |

| C5 | - | ~128 | - | - |

| C6 | - | ~125 | - | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atom.

The chemical shift of the fluorine atom is influenced by the nature and position of the other substituents on the aromatic ring. The bromine atom at the para position and the benzaldoxime (B1666162) group at the ortho position will have a distinct effect on the shielding of the fluorine nucleus. The ¹⁹F signal would be expected to appear as a multiplet due to coupling with the aromatic protons, primarily the ortho and meta protons (³JHF and ⁴JHF, respectively). The magnitudes of these coupling constants can further aid in the assignment of the proton signals in the ¹H NMR spectrum. oregonstate.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |

| Coupling Constants | ³J(F, H3): 8-10 Hz (doublet) |

| ⁴J(F, H6): 4-6 Hz (triplet or doublet of doublets) |

Mass Spectrometry approaches for molecular formula confirmation and fragmentation pathway analysis principles

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₇H₅BrFNO) by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which is a characteristic signature for the presence of a single bromine atom.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic halides include the loss of the halogen atom. libretexts.org For this compound, likely fragmentation pathways would include:

Loss of a bromine radical (•Br) to form a fluorobenzaldoxime cation.

Loss of a fluorine radical (•F).

Cleavage of the N-O bond of the oxime, leading to the loss of a hydroxyl radical (•OH).

Loss of the entire oxime group.

Fragmentation of the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure |

|---|---|---|

| [M]⁺• | 218 | Molecular ion |

| [M - Br]⁺ | 139 | [C₇H₅FNO]⁺ |

| [M - OH]⁺ | 201 | [C₇H₄BrFN]⁺ |

| [M - CNO]⁺ | 176 | [C₆H₅BrF]⁺ |

Infrared and Raman Spectroscopy for vibrational mode analysis and functional group identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups and the substituted benzene ring.

O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group of the oxime, likely involved in intermolecular hydrogen bonding in the solid state.

C-H stretch (aromatic): Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=N stretch: The carbon-nitrogen double bond of the oxime will show a stretching vibration in the region of 1620-1680 cm⁻¹. thieme-connect.de

C=C stretch (aromatic): Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. openstax.org

C-F stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

C-Br stretch: The carbon-bromine stretching vibration will appear at lower frequencies, usually in the 500-650 cm⁻¹ range.

N-O stretch: The nitrogen-oxygen single bond stretch of the oxime is expected in the 900-960 cm⁻¹ region.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| C=N stretch | 1620-1680 | Medium | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-F stretch | 1100-1300 | Strong | Weak |

| N-O stretch | 900-960 | Medium | Medium |

X-ray Crystallography for solid-state molecular structure determination and intermolecular interactions

The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions, including hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxyl group of the oxime is a strong hydrogen bond donor, and the nitrogen atom of the oxime can act as a hydrogen bond acceptor. It is highly probable that strong O-H···N or O-H···O hydrogen bonds will be a dominant feature in the crystal lattice, potentially forming dimers or extended chains.

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding interactions. The electron-deficient region on the bromine atom (the σ-hole) can interact with electron-rich atoms such as oxygen or nitrogen from neighboring molecules. These interactions can play a significant role in directing the crystal packing. mdpi.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of the halogen substituents may influence the geometry of these interactions.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~7.0 |

| β (°) | ~105 |

| Z | 4 |

Conformational analysis in the solid state

A thorough search of scientific literature and crystallographic databases reveals no available experimental or computational studies on the solid-state conformational analysis of this compound. Techniques such as single-crystal X-ray diffraction, which are essential for elucidating the precise three-dimensional arrangement of atoms in the solid state, have not been reported for this compound. Consequently, detailed information regarding bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate its crystal packing is currently unavailable.

Data on the solid-state conformation of this compound is not available in the current scientific literature.

Chiroptical spectroscopic methods (if applicable for chiral derivatives)

The application of chiroptical spectroscopic methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), is contingent upon the existence of chiral derivatives of this compound. As the parent compound, this compound, is achiral, it does not exhibit chiroptical properties. A comprehensive review of the existing chemical literature indicates that no chiral derivatives of this specific compound have been synthesized or characterized. Therefore, there are no reported studies on the use of chiroptical spectroscopy to analyze its stereochemical features.

No information on the chiroptical spectroscopic analysis of chiral derivatives of this compound is currently available.

Theoretical and Computational Investigations of 4 Bromo 2 Fluorobenzaldoxime

Density Functional Theory (DFT) calculations for electronic structure and molecular geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 4-Bromo-2-fluorobenzaldoxime (B1597559). q-chem.combiointerfaceresearch.com DFT calculations are typically used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to derive various electronic properties. For a molecule like this compound, a common approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, particularly around the electronegative halogen, oxygen, and nitrogen atoms. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. wuxiapptec.comfrontiersin.org

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxime moiety (C=N-OH), which are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed across the π-antibonding system of the benzene (B151609) ring. The electron-withdrawing effects of the bromine and fluorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldoxime (B1666162). The HOMO-LUMO gap dictates the molecule's electronic transitions and its behavior in reactions; for instance, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. wuxiapptec.com

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). walisongo.ac.id The MEP is mapped onto the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of high negative potential (electron-rich), while blue indicates regions of high positive potential (electron-poor). researchgate.net

In this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen and nitrogen atoms of the oxime group, indicating these are the primary sites for electrophilic attack. dtic.mil

Positive Potential: Located around the hydrogen atom of the oxime's hydroxyl group, making it a potential hydrogen bond donor.

Ring System: The aromatic ring would exhibit a complex potential distribution due to the competing effects of the electron-withdrawing fluorine and bromine atoms and the oxime group. The halogens would reduce the negative potential of the π-system compared to benzene. dtic.mil

Sigma-Hole: A region of positive electrostatic potential might be present on the outer surface of the bromine atom, along the C-Br bond axis. This phenomenon, known as a σ-hole, can lead to halogen bonding interactions with nucleophiles.

Computational studies of reaction mechanisms and transition states involving this compound

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. grnjournal.us By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a complete energetic profile of a reaction, providing insights that are often difficult to obtain experimentally. nih.gov

For this compound, theoretical studies could predict the outcomes of various transformations. Oximes are versatile functional groups that can undergo reactions like cycloadditions, rearrangements, and additions to the C=N bond. acs.orgnsf.gov For example, in a reaction with a nucleophile, there are several potential electrophilic sites. DFT calculations can determine the activation energy for attack at each site. The pathway with the lowest activation barrier is the most kinetically favorable, thus predicting the reaction's regioselectivity. mdpi.com For instance, in a radical addition reaction, computational models can predict whether the radical will add to the carbon or nitrogen atom of the oxime by comparing the stability of the resulting intermediates. libretexts.org

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energetic barrier | +22.5 |

| Intermediate | Metastable species | +5.7 |

| Transition State 2 (TS2) | Second energetic barrier | +18.3 |

| Products | Final products of the reaction | -15.2 |

Conformational analysis and isomerism studies via computational methods

Molecules that can exist in different spatial arrangements are subject to conformational analysis. For this compound, two main sources of isomerism are of interest: isomerism around the C=N double bond and rotation around the C-C single bond connecting the oxime group to the aromatic ring.

The oxime group can exist as two geometric isomers, (E) and (Z) (often referred to as syn and anti), which differ in the orientation of the -OH group relative to the hydrogen atom on the oxime carbon. These isomers can have different stabilities and reactivities. DFT calculations can be used to optimize the geometry of both the (E) and (Z) isomers and calculate their relative energies. nih.gov The isomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form at equilibrium. eurjchem.com

Furthermore, rotation around the single bond between the aromatic ring and the oxime carbon can lead to different conformers. A potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can identify the most stable rotational conformer. This analysis helps to understand the molecule's preferred three-dimensional shape, which influences its crystal packing and interactions with other molecules.

| Isomer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| (E)-isomer | OH group is anti to the H atom | 0.00 | 92.4 |

| (Z)-isomer | OH group is syn to the H atom | +1.85 | 7.6 |

: A Search for Existing Data

Despite a comprehensive search of available scientific literature and databases, no specific theoretical or computational studies focusing on the molecular dynamics, solvent effects, or predicted spectroscopic parameters for the compound this compound were identified. Therefore, the detailed research findings and data tables requested for the outlined article cannot be provided at this time.

Computational chemistry is a powerful tool for understanding the behavior of molecules at an atomic level. Techniques such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are frequently employed to investigate the dynamic behavior, solvent interactions, and spectroscopic properties of chemical compounds.

Molecular dynamics simulations could, in principle, be used to study the dynamic behavior of this compound. Such simulations would model the movement of each atom in the molecule over time, providing insights into its conformational flexibility, vibrational modes, and interactions with surrounding solvent molecules. The trajectories generated from these simulations can be analyzed to understand how the molecule behaves in different environments. Furthermore, by simulating the compound in various solvents, researchers can elucidate the specific effects of solvent polarity and hydrogen bonding on the molecule's structure and dynamics.

Computational methodologies are also instrumental in predicting spectroscopic parameters. Using quantum mechanical calculations, it is possible to estimate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. For this compound, such calculations would involve determining the optimized molecular geometry and then applying theoretical models to predict its spectroscopic signatures.

While the methodologies exist to perform these theoretical and computational investigations on this compound, it appears that such studies have not yet been published in the accessible scientific literature. The search for this information included broad inquiries into computational studies of substituted benzaldoximes and halobenzaldoximes, which also did not yield specific data for the target molecule.

Future research in the field of computational chemistry may include the analysis of this compound, at which point a detailed article based on the requested outline could be generated.

Emerging Research Directions and Future Prospects for 4 Bromo 2 Fluorobenzaldoxime Research

Integration into Flow Chemistry and Microfluidic Reaction Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The synthesis of oximes is well-suited to flow chemistry systems. The preparation of 4-bromo-2-fluorobenzaldoxime (B1597559) could likely be adapted to a flow process, where a solution of 4-bromo-2-fluorobenzaldehyde (B134337) is continuously mixed with a solution of hydroxylamine (B1172632), potentially with a suitable base, in a microreactor. This would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to higher yields and purity.

Future research could focus on developing an optimized and automated flow synthesis of this compound and its subsequent in-line derivatization. This approach would be particularly beneficial for generating libraries of related compounds for high-throughput screening in drug discovery or materials science.

Exploration of Novel Catalytic Applications and Photocatalytic Transformations

Oximes are versatile functional groups that can participate in a variety of catalytic transformations. Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of oximes. acs.orgnih.govorganic-chemistry.orgdigitellinc.com Visible-light-mediated energy transfer can be used for the isomerization of oximes, which can lead to novel reactivity patterns in subsequent reactions like the Beckmann rearrangement. acs.orgnih.govorganic-chemistry.org

For this compound, photocatalysis could enable transformations that are difficult to achieve through traditional thermal methods. For instance, the C-Br bond could be a handle for cross-coupling reactions under photocatalytic conditions, allowing for the introduction of various substituents. Furthermore, the oxime functionality itself can be a target for photocatalytic reactions, leading to the formation of nitriles, amides, or nitrogen-containing heterocycles. nsf.gov

Development of Advanced Materials with this compound as a Core Scaffold

The rigid aromatic core and the presence of halogen atoms in this compound make it an interesting building block for the development of advanced materials. The bromine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of liquid crystals or organic semiconductors.

Furthermore, the oxime group can serve as a versatile ligation site for the construction of metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, and sensing. The precursor, 4-bromo-2-fluorobenzaldehyde, is noted for its utility in material science for modifying polymer properties. chemimpex.com

Computational Design of Novel Reactions and Derivatives

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, its spectroscopic signatures (NMR, IR), and its reactivity towards various reagents. researchgate.net

Such computational studies can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of potential reactions to understand their feasibility and selectivity.

Design novel derivatives with tailored electronic and steric properties for specific applications.

Simulate the interactions of this compound with biological targets to assess its potential as a lead compound in drug discovery.

Unexplored Reactivity Patterns and Synthetic Opportunities

The interplay between the oxime group and the halogen substituents on the aromatic ring of this compound could lead to unexplored reactivity patterns. For instance, the fluorine atom at the ortho position to the oxime group could influence its acidity and its participation in intramolecular reactions.

Future synthetic explorations could focus on:

The Beckmann rearrangement of this compound to the corresponding amide, 4-bromo-2-fluorobenzamide, which could be a precursor to other functionalized molecules.

The dehydration of the oxime to form 4-bromo-2-fluorobenzonitrile, a versatile intermediate in organic synthesis.

Cycloaddition reactions involving the C=N bond of the oxime to construct novel heterocyclic systems.

Metal-catalyzed cross-coupling reactions at the C-Br bond to introduce new functional groups and build more complex molecular architectures.

The exploration of these and other synthetic transformations will undoubtedly expand the chemical space accessible from this compound and pave the way for its application in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.